1-Diethoxyphosphorylethanamine
Overview
Description
1-Diethoxyphosphorylethanamine, also known as DEP, is an organic compound that has been used in a variety of scientific research applications. It is a small molecule that consists of an amine group and a phosphoryl group bonded to an ethanamine backbone. DEP is a useful reagent in organic synthesis, as it can be used to form a variety of different compounds. Additionally, it has been studied for its potential biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Herbicide Development
- Scientific Field: Organic Chemistry
- Application Summary: 1-Diethoxyphosphorylethanamine is used in the synthesis of novel compounds designed as inhibitors targeting imidazole glycerol phosphate dehydratase (IGPD) in plants . These compounds are potential herbicides .
- Methods of Application: The compounds are synthesized based on the diazafulvene intermediate of IGPD and high-activity inhibitors of IGPD . Their structures are confirmed by 1 H-NMR, 13 C-NMR, 31 P-NMR and HR-MS .
- Results: The herbicidal evaluation performed showed that most compounds possessed moderate to good herbicidal activities . Two compounds, 1- (Diethoxyphosphoryl)-3- (4-phenyl-1 H -1,2,3-triazol-1-yl)propan-2-yl 2- (naphthalen-1-yl)acetate ( 5-A3) and ethyl 1- (2-acetoxy-3- (diethoxyphosphoryl)propyl)-1 H -1,2,3-triazole-4-carboxylate ( 5-B4), showed good herbicidal activities .
Synthesis of Phosphoramidates
- Scientific Field: Organic Chemistry
- Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of phosphoramidates . Phosphoramidates are a class of organophosphorus compounds known for their presence in a large array of biologically active natural products .
- Methods of Application: The synthetic routes to phosphoramidates can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
- Results: The review covers the main synthetic routes to and the corresponding mechanisms of phosphoramidate formation .
Synthesis of Oxalic Acid
- Scientific Field: Organic Chemistry
- Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of oxalic acid . Oxalic acid is a strong dicarboxylic acid occurring in many plants and vegetables .
- Methods of Application: The synthesis involves the reaction of 1-Diethoxyphosphorylethanamine with a suitable reagent to produce oxalic acid .
- Results: The product, oxalic acid, has various applications in industry and research, including rust removal, cleaning, and pharmaceuticals .
Synthesis of Diethyl Benzylphosphonates
- Scientific Field: Organic Chemistry
- Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of diethyl benzylphosphonates . These compounds are being studied as potential antimicrobial agents .
- Methods of Application: The organophosphonates are obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .
- Results: Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .
properties
IUPAC Name |
1-diethoxyphosphorylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAAQHWGIOAIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408805 | |
Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diethoxyphosphorylethanamine | |
CAS RN |
54788-35-1 | |
Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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